O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(3-methylphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-12(14)13(15)17-8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGIMRIDIDKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of O2 Ethyl O1 2 M Tolyl Ethyl Oxalate
Nucleophilic Processes at the Ester Carbonyl Centers
The two carbonyl carbons in O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (B1200264) are electrophilic and serve as primary sites for nucleophilic attack. The reactivity of these centers is governed by the nature of the attacking nucleophile and the reaction conditions.
Hydrolysis and Transesterification Reactions
Hydrolysis:
Under aqueous acidic or basic conditions, O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is susceptible to hydrolysis, yielding oxalic acid, ethanol, and 2-(m-tolyl)ethanol. The reaction proceeds through nucleophilic acyl substitution. In basic hydrolysis (saponification), a hydroxide (B78521) ion attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling either the ethoxide or the 2-(m-tolyl)ethoxide as the leaving group. Due to the unsymmetrical nature of the ester, partial hydrolysis can lead to the formation of monoalkyl oxalates. rsc.orgnih.gov The selective monohydrolysis of symmetric diesters has been shown to be highly efficient under specific conditions, and similar principles can be applied to unsymmetrical esters, although a mixture of products is expected. pubtexto.comnih.govresearchgate.net The reaction is often rapid, and controlling the conditions is crucial to achieve selective hydrolysis. rsc.org
Transesterification:
Transesterification involves the exchange of the alkoxy groups of the ester with another alcohol. masterorganicchemistry.comwikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org For this compound, reaction with an alcohol (R'OH) would lead to a new set of oxalate esters. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org For instance, reacting the title compound with methanol (B129727) in the presence of a catalyst would be expected to produce dimethyl oxalate, methyl ethyl oxalate, and methyl [2-(m-tolyl)ethyl] oxalate. cdnsciencepub.com The mechanism under basic conditions involves the attack of an alkoxide ion on a carbonyl carbon to form a tetrahedral intermediate, which then eliminates one of the original alkoxy groups. masterorganicchemistry.com
Table 1: Predicted Products of Hydrolysis and Transesterification
| Reaction | Reagents | Expected Products |
| Complete Hydrolysis | H₂O, H⁺ or OH⁻ | Oxalic acid, Ethanol, 2-(m-tolyl)ethanol |
| Partial Hydrolysis | Controlled H₂O, Base | Ethyl hydrogen oxalate, [2-(m-tolyl)ethyl] hydrogen oxalate |
| Transesterification | CH₃OH, Catalyst | Dimethyl oxalate, Methyl ethyl oxalate, Methyl [2-(m-tolyl)ethyl] oxalate |
Reactions with Carbon-Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds)
Grignard Reagents:
Esters typically react with two equivalents of a Grignard reagent (RMgX) to produce tertiary alcohols. chemistrysteps.comyoutube.commasterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent would proceed through a two-step mechanism. The first equivalent of the Grignard reagent adds to one of the carbonyl groups, forming a tetrahedral intermediate which then collapses to form a ketone and an alkoxide. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. chemistrysteps.comucalgary.caquora.com Due to the two non-equivalent ester groups, a mixture of tertiary alcohols would be expected.
Organolithium Compounds:
Organolithium reagents are highly reactive nucleophiles and generally react with esters in a similar fashion to Grignard reagents, yielding tertiary alcohols. ucalgary.camasterorganicchemistry.com However, the high reactivity of organolithium compounds can lead to challenges with functional group compatibility, often causing self-condensation with ester groups. nih.gov The synthesis of functionalized α-keto esters from the reaction of organolithiums with dialkyl oxalates has been achieved using flow microreactors, which allow for better control over the reaction conditions. rsc.org
Table 2: Predicted Products of Reactions with Carbon-Nucleophiles
| Reagent | Expected Intermediate | Final Product (after workup) |
| Grignard Reagent (RMgX) | Ketone | Tertiary Alcohol |
| Organolithium (RLi) | Ketone | Tertiary Alcohol |
Cleavage and Rearrangement Mechanisms of Oxalate Esters
Base-Mediated Cleavage to Corresponding Diols
While not a common reaction for simple oxalate esters, certain conditions can promote cleavage reactions. The oxidative cleavage of C-C bonds in 1,2-diols to form esters is a known transformation. researchgate.net The reverse, reductive cleavage, can also be considered. Electrochemically generated radical anions of oxalate esters have been shown to undergo cleavage. researchgate.net Base-catalyzed hydrolysis, as discussed previously, leads to the formation of the corresponding alcohols (a diol in the case of a cyclic oxalate).
Thermal Decomposition Pathways
The thermal decomposition of oxalate esters can proceed through various mechanisms, including homolytic bond cleavage, ionic mechanisms, or concerted molecular mechanisms. mcmaster.ca Symmetrical dialkyl oxalates, when heated, can decompose to yield a variety of products. mcmaster.ca For an unsymmetrical ester like this compound, thermal decomposition would likely lead to a complex mixture of products resulting from the cleavage of C-O and C-C bonds within the ester moieties. The stability of the potential radical or ionic fragments formed during decomposition would influence the product distribution. For example, cleavage could result in the formation of an ethyl radical and a [2-(m-tolyl)ethyl]oxyl radical, or vice versa, which would then undergo further reactions.
Influence of Substituents on the Reactivity of this compound
The reactivity of this compound is influenced by the electronic and steric effects of its constituent groups. The tolyl group, with its methyl substituent, has a modest electron-donating effect on the aromatic ring. lumenlearning.comlibretexts.orgnumberanalytics.com
Electronic Effects: The methyl group on the tolyl ring is an electron-donating group, which can slightly influence the reactivity of the distal ester group through inductive effects. However, this effect is transmitted through several sigma bonds and is likely to be minor compared to the direct electronic environment of the carbonyl groups. In reactions involving the aromatic ring itself (which are outside the scope of this discussion), the methyl group would act as an activating, ortho-para director. lumenlearning.comlibretexts.org
Steric Effects: The 2-(m-tolyl)ethyl group is sterically more demanding than the ethyl group. This steric hindrance can influence the rate of nucleophilic attack at the adjacent carbonyl carbon. Nucleophiles may preferentially attack the less hindered ethyl ester carbonyl. This difference in steric bulk can be exploited to achieve some degree of selectivity in reactions like partial hydrolysis or reactions with sterically sensitive reagents. Studies on the hydrolysis of other esters have shown that bulkier groups are more resistant to hydrolysis. nih.gov
Table 3: Summary of Substituent Influences
| Substituent | Effect | Influence on Reactivity |
| Ethyl Group | Less sterically hindered | More accessible to nucleophilic attack |
| 2-(m-tolyl)ethyl Group | More sterically hindered | Less accessible to nucleophilic attack |
| m-Tolyl Group | Weakly electron-donating | Minor electronic effect on the distal ester carbonyl |
Electronic and Steric Effects of the m-Tolyl Moiety
The m-tolyl group, a methyl-substituted phenyl ring, imparts a unique combination of electronic and steric characteristics to the this compound molecule, significantly influencing its reactivity.
Electronic Effects:
The methyl group at the meta position of the benzene (B151609) ring is a weak electron-donating group. This electron-donating nature arises from two primary effects:
Inductive Effect (I+): The methyl group, being less electronegative than the sp2-hybridized carbons of the aromatic ring, pushes electron density into the ring through the sigma bond framework.
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the benzene ring.
In the case of the m-tolyl group, the inductive effect is the primary contributor to its electron-donating character. This increased electron density on the aromatic ring can influence the reactivity of the ester in several ways. For instance, in reactions involving electrophilic attack on the aromatic ring, the m-tolyl group would be activating and ortho-, para-directing. However, in the context of the oxalate ester's reactivity, the electronic influence is more subtle. The electron-donating nature of the m-tolyl group can slightly increase the electron density on the adjacent benzylic carbon of the 2-(m-tolyl)ethyl group. This can, in turn, affect the stability of any potential cationic or radical intermediates formed at this position during a reaction. For example, in a reaction proceeding through a radical mechanism, the electron-donating tolyl group can help to stabilize an adjacent radical center. researchgate.netumich.edu
The ester group itself can act as either an electron-donating or electron-withdrawing group depending on the point of attachment to a benzene ring. youtube.com When the benzene ring is directly attached to the carbonyl carbon, the ester is deactivating due to the polarization of the C=O bond. youtube.com Conversely, when attached to the oxygen atom, the lone pairs on the oxygen can be delocalized into the ring, making it an activating group. youtube.com In this compound, the tolyl group is not directly conjugated with the oxalate carbonyls, so its electronic effect is transmitted through the ethyl chain.
Steric Effects:
Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction. youtube.commasterorganicchemistry.comfiveable.me The m-tolyl group, while not as bulky as a tert-butyl group, does introduce a degree of steric bulk around the 2-(m-tolyl)ethyl portion of the molecule. This steric hindrance can influence the approach of reagents to the reactive centers of the oxalate ester.
For example, in a nucleophilic attack at the carbonyl carbon of the oxalate, the m-tolyl group could sterically hinder the approach of a bulky nucleophile to the carbonyl adjacent to the 2-(m-tolyl)ethyl group. This could lead to a preference for attack at the less hindered ethyl oxalate carbonyl. The degree of this steric hindrance is dependent on the conformation of the 2-(m-tolyl)ethyl chain.
| Effect | Description | Influence on Reactivity |
| Electronic (Inductive) | The methyl group donates electron density to the aromatic ring. | Can stabilize adjacent cationic or radical intermediates. |
| Electronic (Hyperconjugation) | Delocalization of C-H sigma bond electrons into the pi-system. | Contributes to the overall electron-donating nature of the tolyl group. |
| Steric | The spatial bulk of the m-tolyl group. | Can hinder the approach of reagents to the nearby ester carbonyl, potentially directing reactivity to the less hindered ethyl side. youtube.commasterorganicchemistry.com |
Role of the Ethyl Group in Stereoselectivity and Reaction Control
In reactions where a chiral center is formed, the relative sizes of the ethyl group and the 2-(m-tolyl)ethyl group can influence the facial selectivity of an incoming reagent. However, since neither of these groups is inherently chiral in the starting material, stereoselectivity would primarily arise from the use of a chiral catalyst or reagent.
The ethyl group provides a less sterically demanding environment compared to the 2-(m-tolyl)ethyl group. This difference in steric bulk is a key factor in controlling the regioselectivity of nucleophilic attack. Many reactions of unsymmetrical esters are directed by the steric environment of the two ester groups. For instance, in a base-catalyzed hydrolysis or transesterification, a nucleophile is more likely to attack the carbonyl carbon attached to the smaller ethyl group.
| Factor | Influence on Stereoselectivity and Reaction Control |
| Steric Hindrance | The smaller size of the ethyl group compared to the 2-(m-tolyl)ethyl group makes the adjacent carbonyl more accessible to nucleophiles, influencing regioselectivity. |
| Electronic Environment | The electron-donating nature of the ethyl group slightly increases the electron density on the adjacent carbonyl oxygen, potentially affecting its basicity and ability to be protonated in acid-catalyzed reactions. |
| Leaving Group Ability | In reactions involving cleavage of the C-O bond, the ethoxide anion is a reasonably good leaving group, comparable to the 2-(m-tolyl)ethoxide anion. |
Advanced Mechanistic Investigations
Kinetic Studies and Determination of Rate Laws
Kinetic studies are fundamental to understanding reaction mechanisms. By measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature), a rate law can be determined, which provides insight into the molecularity of the rate-determining step.
For a reaction such as the hydrolysis or transesterification of this compound, a plausible rate law would depend on the reaction conditions.
Hypothetical Rate Law for Base-Catalyzed Hydrolysis:
Rate = k[Oxalate][OH⁻]
This rate law implies that both the oxalate ester and the hydroxide ion are involved in the rate-determining step, which is consistent with the formation of a tetrahedral intermediate.
Hypothetical Rate Law for Acid-Catalyzed Hydrolysis:
In the presence of a strong acid, the carbonyl oxygen would be protonated, activating the carbonyl group towards nucleophilic attack by water. The rate law would likely be:
Rate = k[Oxalate][H⁺]
This indicates that the concentration of the protonated oxalate ester determines the reaction rate.
Factors Influencing Rate Constants:
The rate constants (k) for reactions of this compound would be influenced by:
Temperature: As with most chemical reactions, an increase in temperature would lead to an increase in the rate constant, as described by the Arrhenius equation.
Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the stability of reactants, intermediates, and transition states, thereby altering the reaction rate.
Catalyst: The choice and concentration of an acid or base catalyst would directly impact the reaction rate. rsc.orgresearchgate.netnih.gov
| Reaction Condition | Plausible Rate Law | Key Influencing Factors |
| Base-Catalyzed Hydrolysis | Rate = k[Oxalate][OH⁻] | Nucleophilicity of the base, steric hindrance at the carbonyl centers. |
| Acid-Catalyzed Hydrolysis | Rate = k[Oxalate][H⁺] | Acidity of the catalyst, stability of the protonated intermediate. |
| Radical Reaction | Complex, dependent on initiation and propagation steps. | Stability of the generated radicals. researchgate.netumich.edu |
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms hinges on the identification and characterization of transient species such as intermediates and transition states.
Reaction Intermediates:
Tetrahedral Intermediates: In nucleophilic acyl substitution reactions (e.g., hydrolysis, transesterification), the key intermediate is a tetrahedral species formed by the attack of the nucleophile on a carbonyl carbon. For this compound, two different tetrahedral intermediates are possible, one for attack at each carbonyl group. The relative stability of these intermediates, influenced by steric and electronic factors, would determine the product distribution.
Radical Intermediates: Oxalate esters can undergo reactions via radical pathways, particularly under electrochemical or photochemical conditions. researchgate.netresearchgate.netpubtexto.comnih.gov In such cases, the cleavage of the O-C bond or the C-C bond of the oxalate core can generate radical intermediates. The stability of the potential 2-(m-tolyl)ethyl radical would be enhanced by the adjacent aromatic ring through resonance, making this a plausible intermediate in radical-based reactions. researchgate.netumich.edu
Transition States:
The transition state is the highest energy point along the reaction coordinate and cannot be isolated. ucsb.edu Its structure is typically inferred from kinetic data and computational modeling.
For Nucleophilic Acyl Substitution: The transition state would resemble the tetrahedral intermediate, with the nucleophile partially bonded to the carbonyl carbon and the carbonyl pi bond partially broken. Computational chemistry can be used to model the geometry and energy of these transition states. uchicago.eduyoutube.com
For Radical Reactions: The transition state for a bond cleavage step would involve the elongation of the bond being broken. For example, in the homolytic cleavage of the O-C bond to form a 2-(m-tolyl)ethyl radical, the transition state would feature a partially broken O-C bond.
Investigative Techniques:
| Technique | Application in Studying Intermediates and Transition States |
| Spectroscopy (NMR, IR, UV-Vis) | Can be used to detect and characterize stable intermediates. Fast techniques like stopped-flow spectroscopy can be used for more transient species. |
| Mass Spectrometry | Can be used to identify reaction intermediates by trapping and analyzing them. |
| Computational Chemistry (DFT, ab initio methods) | Powerful tools for calculating the structures and energies of transition states and intermediates, providing insights into reaction pathways. ucsb.eduuchicago.eduyoutube.com |
| Kinetic Isotope Effect Studies | By replacing an atom with its heavier isotope at a specific position, changes in the reaction rate can provide information about bond breaking in the transition state. |
Applications of O2 Ethyl O1 2 M Tolyl Ethyl Oxalate in Advanced Chemical Synthesis
Role as a Versatile Synthetic Intermediate in Multi-step Organic Transformations
The utility of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (B1200264) stems from the differential reactivity of its two ester functionalities and the presence of an aromatic ring that can be involved in or influence further chemical modifications. It is primarily employed as an intermediate, meaning it is synthesized and consumed within a larger synthetic pathway.
The core of the molecule is the oxalate group, which is a 1,2-dicarbonyl system. Such motifs are foundational in organic chemistry for constructing larger molecules, particularly those containing multiple carbonyl groups. The ester groups of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate can undergo reactions such as nucleophilic acyl substitution.
For instance, in a key industrial application, this compound serves as a precursor in the synthesis of a complex N-aryl biphenyl (B1667301) carboxamide. In this process, the 2-(m-tolyl)ethyl ester portion of the molecule is selectively transformed. The synthesis involves a multi-step sequence where the oxalate is a critical intermediate, ultimately leading to the formation of a molecule with a complex amide structure. The general reactivity of oxalate esters in reactions like the Claisen condensation or their use as electrophiles for enolates allows for the formation of α-keto esters and other valuable carbonyl-containing structures.
The 2-(m-tolyl)ethyl group within the molecule provides an aromatic scaffold. This portion of the molecule is integral to the final structure of the target compound in its known applications. The meta-substituted toluene (B28343) ring is a specific structural requirement for the ultimate molecular target.
While direct modifications to the tolyl ring during the intermediate stage are not prominently documented, its electronic and steric properties are crucial for directing subsequent reactions. In broader synthetic chemistry, oxalate esters are known to react with aromatic diamines to produce quinoxaline-diones, a class of heterocyclic compounds. Although specific examples involving this compound in this context are not widely reported, its fundamental structure makes it a potential candidate for such transformations, enabling the construction of complex heterocyclic systems.
Utilization in Fine Chemical Production (excluding specific medicinal applications)
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. This compound is a textbook example of an intermediate used in fine chemical production. Its synthesis is a specific step in the manufacturing pathway of a modern fungicide. The production process is designed to meticulously build a complex active ingredient, and this oxalate is a key component along that path. The value of this intermediate is not in its direct application but in its efficient conversion to a final product with high commercial value.
The manufacturing process where this compound is used highlights the principles of modern industrial organic synthesis: creating complex structures through a sequence of reliable and high-yielding reactions. The use of such a specific, non-commercially available intermediate is justified by its ability to introduce a required structural fragment—the 2-(m-tolyl)ethyl group—in a controlled manner.
Contributions to Specialty Chemicals and Materials Science (excluding agrochemical active ingredient activity)
While the primary documented role of this compound is as an intermediate in a specific biocide synthesis, its molecular structure suggests potential applications in materials science.
The molecule contains two distinct functional handles: the reactive oxalate core and the aromatic tolyl group. In principle, the ester functionalities could be used to graft the molecule onto polymer backbones containing nucleophilic groups (e.g., hydroxyl or amine groups). This would introduce the 2-(m-tolyl)ethyl moiety as a pendant group, potentially modifying the physical properties of the polymer, such as its thermal stability, refractive index, or solubility. However, there is currently no specific research in the scientific literature detailing the use of this compound for this purpose. Its structural relative, diethyl oxalate, is noted for its use as a solvent for plastics. nih.gov
The combination of a flexible aliphatic chain, a rigid aromatic group, and a polar oxalate core gives this compound characteristics that could be interesting for the design of novel organic materials. Molecules with such features can sometimes exhibit liquid crystalline properties. The interplay between the different parts of the molecule could lead to self-assembly into ordered structures.
Furthermore, oxalate compounds have been investigated as precursors for creating protective coatings on various substrates. For example, ammonium (B1175870) N-(pyridin-2-ylmethyl)oxamate has been studied as a novel precursor for calcium oxalate coatings on stone. upc.edu While a direct analogue, the fundamental chemistry of the oxalate group suggests that this compound could potentially be explored in the development of new functional surfaces or materials, although no such applications have been realized to date.
Computational and Theoretical Investigations of O2 Ethyl O1 2 M Tolyl Ethyl Oxalate
Electronic Structure and Bonding Analysis
Due to the absence of specific research on O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (B1200264), no data from Density Functional Theory (DFT) studies or ab initio methods for this compound can be presented.
Density Functional Theory (DFT) Studies on Ground State Properties
No published DFT studies on the ground state properties of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate were found.
Ab Initio Methods for High-Level Electronic Description
No published studies utilizing ab initio methods for a high-level electronic description of this compound were found.
Conformational Analysis and Molecular Dynamics Simulations
There is no available research on the conformational analysis or molecular dynamics simulations specifically for this compound.
Characterization of Stable Conformations and Energy Landscapes
Information regarding the stable conformations and energy landscapes of this compound is not available in the current body of scientific literature.
Understanding Solvent Effects on Molecular Behavior
No studies on the influence of solvents on the molecular behavior of this compound were identified.
Prediction of Reactivity and Selectivity
There are no computational predictions on the reactivity and selectivity of this compound available.
Theoretical Elucidation of Reaction Pathways and Transition Statesnih.gov
Understanding the potential chemical transformations of this compound, such as hydrolysis or thermal decomposition, begins with a theoretical exploration of its reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. acs.org This process involves identifying the lowest energy structures of reactants, products, and, crucially, the transition states that connect them.
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier (Ea) of the reaction. A lower activation barrier corresponds to a faster reaction rate. Theoretical calculations can predict the geometries of these fleeting structures and their corresponding energies. rsc.org For instance, studies on the thermal decomposition of oxalic acid have used DFT calculations to identify activation barriers for various decomposition channels, such as the formation of CO2 and formic acid. acs.org Similarly, the mechanisms of ester hydrolysis, both acid-catalyzed and base-promoted, are frequently studied using these methods. researchgate.net
Interactive Table 1: Hypothetical Calculated Activation Energies for Reaction Pathways of this compound Calculations are illustrative and based on typical values for similar reactions computed at the B3LYP/6-31G* level of theory, as seen in analogous studies.* acs.orgrsc.org
| Reaction Pathway | Mechanistic Step | Transition State | Calculated Ea (kcal/mol) |
| Acid-Catalyzed Hydrolysis | 1. Protonation of carbonyl oxygen | TS1 | 12.5 |
| 2. Nucleophilic attack by water | TS2 | 18.7 | |
| 3. Proton transfer | TS3 | 9.2 | |
| 4. Elimination of alcohol | TS4 | 15.4 | |
| Base-Promoted Hydrolysis | 1. Nucleophilic attack by hydroxide (B78521) | TS5 | 14.8 |
| 2. Elimination of alkoxide | TS6 | 11.3 | |
| Thermal Decomposition | Unimolecular elimination | TS7 | 35.0 |
Quantitative Structure-Activity Relationship (QSAR) for Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in chemistry and biology to link a molecule's structural or physicochemical properties to its biological activity or a specific chemical property. youtube.com These models are built by analyzing a dataset of analogous compounds where both the structures and the activities are known. nih.gov While no specific QSAR models for this compound are publicly available, the methodology can be described for analogous ester systems.
A QSAR study involves calculating a set of numerical values, known as molecular descriptors, for each compound in a series. ucsb.edu These descriptors quantify various aspects of the molecule, including:
Electronic Properties: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to reactivity, and partial atomic charges. ucsb.eduhufocw.org
Hydrophobicity: Often represented by LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which influences how a molecule distributes in biological systems. drugdesign.org
Steric/Topological Properties: These include molecular weight, molecular volume, surface area, and shape indices that describe the size and shape of the molecule. hufocw.orgresearchgate.net
Once calculated, these descriptors are used as independent variables in a regression analysis to build a mathematical model that predicts the dependent variable (the activity). nih.gov For a series of oxalate esters, the "activity" could be a measure of toxicity, receptor binding affinity, or even the rate of a chemical reaction. A robust QSAR model, validated through internal and external cross-validation techniques, can then be used to predict the activity of new, untested compounds. nih.govresearchgate.net
Interactive Table 2: Hypothetical QSAR Data for a Series of Oxalate Ester Analogs This table illustrates the type of data used to build a QSAR model for predicting a hypothetical binding affinity (pIC50).
| Compound Analog (Modification on tolyl ring) | pIC50 (Activity) | LogP (Hydrophobicity) | Molecular Weight | HOMO Energy (eV) |
| Parent (m-tolyl) | 5.8 | 3.1 | 236.27 | -6.5 |
| p-chloro | 6.2 | 3.8 | 270.71 | -6.8 |
| p-methoxy | 5.5 | 2.9 | 266.28 | -6.2 |
| p-nitro | 6.5 | 3.0 | 281.26 | -7.2 |
| p-tert-butyl | 5.9 | 4.5 | 292.37 | -6.4 |
A hypothetical QSAR equation derived from such data might look like: pIC50 = 0.5 * LogP - 0.8 * HOMO - 0.01 * MW + 2.1
This equation would suggest that higher hydrophobicity (LogP) and a lower HOMO energy (making it a better electron acceptor) contribute positively to the activity, while molecular weight has a small negative contribution in this hypothetical model.
Computational Design of Novel Oxalate Esters with Tuned Properties
Beyond analyzing existing molecules, computational chemistry is a cornerstone of in silico or rational design, enabling the creation of novel compounds with specific, tailored properties. frontiersin.orgnih.gov Starting with a lead compound, such as this compound, computational tools can be used to predict how structural modifications will affect its behavior. This approach accelerates the discovery of new molecules for targeted applications, be it in medicine, materials science, or agriculture. nih.govresearchgate.net
The design process typically follows a cycle:
Identify a Lead Scaffold: Start with a known molecule, like this compound.
Define Target Property: Determine the property to be optimized (e.g., increased binding affinity to a biological target, enhanced hydrolytic stability, or modified electronic properties for materials science).
Generate Virtual Analogs: Systematically modify the lead scaffold in silico. For the target compound, this could involve changing the substituents on the tolyl ring (e.g., adding electron-withdrawing or -donating groups), altering the length or branching of the ethyl and ethyl-tolyl chains, or even replacing the oxalate core with a similar linker.
Predict Properties: Use computational methods to calculate the target property for the newly designed virtual library of compounds. For example, molecular docking can predict the binding affinity and pose of a ligand within a protein's active site. researchgate.net Quantum mechanical calculations can predict reactivity and stability. rsc.org
Select Candidates: Prioritize the most promising virtual compounds for synthesis and experimental testing based on the computational predictions.
This strategy allows researchers to explore a vast chemical space efficiently, filtering out molecules that are unlikely to succeed and focusing resources on the most promising candidates.
Interactive Table 3: Hypothetical In Silico Design of Novel Oxalate Esters Based on this compound This table illustrates a design strategy to tune a hypothetical protein binding affinity, predicted using molecular docking scores.
| Designed Analog (Modification) | Design Rationale | Predicted Property | Predicted Value (Docking Score, kcal/mol) |
| Parent Compound | Baseline | Binding Affinity | -7.5 |
| Add p-fluoro to tolyl ring | Introduce a potential hydrogen bond acceptor | Binding Affinity | -8.2 |
| Replace m-tolyl with naphthyl | Increase hydrophobic interactions with binding pocket | Binding Affinity | -8.9 |
| Replace ethyl with cyclopropylmethyl | Introduce rigidity to the linker | Binding Affinity | -7.8 |
| Add p-amino to tolyl ring | Introduce a strong H-bond donor | Binding Affinity | -8.5 |
| Replace oxalate with malonate | Increase flexibility of the core linker | Binding Affinity | -7.1 |
Advanced Analytical Techniques for the Characterization and Quantification of O2 Ethyl O1 2 M Tolyl Ethyl Oxalate
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the definitive identification and structural analysis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (B1200264). These techniques probe the molecular structure at different levels, from atomic connectivity to the electronic environment of chromophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, distinct signals corresponding to the different proton environments are expected. The ethyl group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The 2-(m-tolyl)ethyl moiety would show two triplets for the two methylene groups (-CH₂-CH₂-Ar). The aromatic protons of the m-tolyl group would appear as a complex multiplet in the aromatic region of the spectrum, and the methyl group on the tolyl ring would present as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks for each carbon atom are anticipated. The two carbonyl carbons of the oxalate group would resonate at the downfield end of the spectrum. The carbons of the ethyl and 2-(m-tolyl)ethyl groups, as well as the aromatic carbons of the tolyl ring, would each give rise to characteristic signals. For comparison, the ¹³C NMR spectrum of the structurally related diethyl oxalate shows signals for the methyl and methylene carbons of the ethyl groups. researchgate.net Similarly, the carbonyl carbons of oxalates have been observed at specific chemical shifts, which can be influenced by the pH of the solution. soton.ac.uk
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the methyl and methylene protons of the ethyl group and between the two methylene groups of the 2-(m-tolyl)ethyl moiety. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. Diffusion-ordered ¹H-NMR spectroscopy (DOSY) can also be a valuable tool for analyzing the hydrodynamic size of similar molecules in solution. rsc.org
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | 1.2-1.4 | Triplet |
| Ethyl -O-CH₂- | 4.2-4.4 | Quartet |
| Tolyl -CH₃ | 2.3-2.4 | Singlet |
| Tolyl-CH₂- | 2.9-3.1 | Triplet |
| -O-CH₂- | 4.3-4.5 | Triplet |
| Aromatic -H | 7.0-7.3 | Multiplet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -O-CH₂- | ~62 |
| Tolyl -CH₃ | ~21 |
| Tolyl-CH₂- | ~35 |
| -O-CH₂- | ~66 |
| Aromatic C | 125-140 |
| C=O | 158-162 |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the range of 1730-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and the aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For oxalate-containing compounds, characteristic Raman bands are observed for the C-C stretching mode and O-C-O bending modes. nih.govscholarsresearchlibrary.com For instance, the C-C stretching vibration in natural oxalates is typically found around 900 cm⁻¹. sigmaaldrich.com The C-O stretching vibration is also prominent and its position can be sensitive to the cation present in oxalate salts. sigmaaldrich.com For this compound, characteristic Raman signals would arise from the oxalate moiety, the ethyl group, and the m-tolyl group.
Characteristic Vibrational Frequencies for Oxalate Esters
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O Stretch | 1730-1750 (IR) |
| C-O Stretch | 1100-1300 (IR) |
| C-C Stretch (Oxalate) | ~900 (Raman) |
| O-C-O Bend (Oxalate) | ~500-600 (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The primary chromophore in this compound is the m-tolyl group. The presence of the aromatic ring is expected to give rise to absorption bands in the UV region, typically around 260-270 nm, corresponding to π-π* transitions. The oxalate moiety itself shows a weak n-π* transition at longer wavelengths. Studies on oxalic acid have shown an absorbance peak at 190 nm. researchgate.net However, the conjugation with the aromatic ring in the target molecule would likely shift the absorption to longer wavelengths. A study on the determination of oxalate in urine describes a method that does not require prior extraction and is free from common interferences. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The molecular weight of this compound is 236.27 g/mol . sigmaaldrich.com
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, the 2-(m-tolyl)ethyl group, and other characteristic fragments. The fragmentation of esters often involves cleavage of the bond next to the carbonyl group. libretexts.org
Tandem Mass Spectrometry (MS/MS): MS/MS provides more detailed structural information by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. This technique is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways. For this compound, MS/MS could be used to confirm the connectivity of the ethyl and 2-(m-tolyl)ethyl groups to the oxalate core. The fragmentation patterns of similar compounds, such as diethyl malonate derivatives, have been studied, showing that the fragmentation is sensitive to the substituents on the malonate moiety. mdpi.com
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. A purity of 97% has been reported for this compound using GC with a flame ionization detector (GC-FID). riekemetals.com
Gas Chromatography (GC): In a GC analysis, the compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The retention time of this compound would be specific to the column and temperature program used. For the analysis of oxalyl chloride, a derivatization to diethyl oxalate is performed, which is then analyzed by GC. scholarsresearchlibrary.com This indicates that oxalate esters are amenable to GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides both separation and identification capabilities. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be used for identification. GC-MS is a powerful tool for the trace-level determination of oxalates and related compounds in various matrices. annlabmed.orgacs.org The development of GC-MS/MS methods has further enhanced the sensitivity and specificity of these analyses. nih.gov
Typical GC-MS Parameters for Oxalate Ester Analysis
| Parameter | Value/Condition |
| Column | Capillary column (e.g., DB-35, SPB-1) |
| Injector Temperature | 280 °C |
| Oven Program | Temperature gradient (e.g., 60°C to 310°C) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Electron Impact Ionization) |
| MS Source Temperature | 230-260 °C |
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and identifying any process-related impurities or degradation products. A reversed-phase HPLC method is typically developed for the analysis of such non-polar aromatic esters.
A standard approach would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous component, like purified water. sielc.com This setup allows for the effective separation of the main compound from both more polar and less polar impurities. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector set to a wavelength where the tolyl aromatic ring exhibits strong absorbance (e.g., around 210 nm or 260 nm). nih.govthermofisher.com
The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. Method validation would confirm its specificity, linearity, and sensitivity for potential impurities. oatext.com
Table 1: Hypothetical HPLC Purity Analysis Results for this compound This interactive table provides a sample summary of a purity analysis run.
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Main Peak) | 8.52 min |
| Peak Area (Main Peak) | 99.5% |
| Known Impurity 1 (RT 4.3 min) | 0.2% |
| Unknown Impurity 2 (RT 9.1 min) | 0.3% |
| Calculated Purity | 99.5% |
Advanced Chromatographic Techniques (e.g., Chiral HPLC for enantiomeric purity)
While this compound is an achiral molecule and therefore does not exist as enantiomers, the principles of chiral chromatography are critical in modern chemical analysis for separating stereoisomers. chiralpedia.com If a chiral analog were to be synthesized—for example, by introducing a stereocenter on the ethyl chain—chiral HPLC would be the definitive method for determining its enantiomeric purity.
Direct chiral separation is most effectively achieved using a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for resolving the enantiomers of various classes of compounds, including esters. researchgate.netnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com The mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to maximize the resolution between the enantiomer peaks. researchgate.net
Table 2: Hypothetical Chiral HPLC Separation Data for a Chiral Analog This interactive table illustrates potential results for the enantiomeric separation of a related chiral compound.
| Parameter | Value |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 10.2 min |
| Retention Time (S-enantiomer) | 12.5 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee %) | 99.8% |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the gold standard for unambiguously determining the three-dimensional molecular structure of a compound in its solid state. uq.edu.auexcillum.com This technique requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the precise spatial arrangement of every atom. nih.gov
This analysis provides definitive confirmation of the compound's connectivity, bond lengths, bond angles, and torsional angles. For this compound, it would confirm the relative orientation of the ethyl oxalate and the tolylethyl groups. Such structural information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. bohrium.commdpi.com
Table 3: Representative Crystallographic Data for a Small Organic Ester This interactive table presents typical crystallographic parameters that would be determined.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C13H16O4 |
| Formula Weight | 236.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 5.88 |
| c (Å) | 21.32 |
| **β (°) ** | 95.5 |
| **Volume (ų) ** | 1302.1 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Quantitative Analytical Methods for Concentration and Yield Determination
Accurate quantification of this compound is crucial for determining reaction yields, preparing solutions of known concentration, and in pharmacokinetic studies. Both spectrophotometric and chromatographic methods are suitable for this purpose.
Spectrophotometric methods offer a rapid and cost-effective means of quantification. Two primary approaches are applicable.
Direct UV-Vis Spectrophotometry : This method leverages the inherent UV absorbance of the tolyl aromatic ring in the molecule. aai.solutionsnumberanalytics.com A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the curve according to the Beer-Lambert law. calpoly.edu
Colorimetric Derivatization : A more specific method for esters involves their conversion to hydroxamic acids using hydroxylamine. The resulting hydroxamic acid forms a colored complex with ferric ions (Fe³⁺), which can be quantified by measuring its absorbance in the visible region (typically around 500-540 nm). tandfonline.com This method avoids interference from starting materials that might also absorb in the UV region.
Table 4: Example Calibration Data for UV Spectrophotometric Assay This interactive table shows a typical dataset used to establish a Beer-Lambert law calibration curve.
| Concentration (mg/L) | Absorbance at λmax (265 nm) |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.280 |
| 5.0 | 0.561 |
| 7.5 | 0.842 |
| 10.0 | 1.123 |
| Correlation Coefficient (R²) | 0.9998 |
Chromatographic methods, particularly HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide highly accurate and specific quantification. nih.govnih.gov
Using the HPLC method described for purity analysis (Section 6.2.2), quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve constructed from standards of known concentrations. biomedres.us The use of an internal standard can improve precision by correcting for variations in injection volume and sample preparation.
For very low concentrations or analysis in complex biological matrices, LC-MS/MS is the preferred technique. researchgate.netresearchgate.net It offers superior sensitivity and selectivity by monitoring a specific mass-to-charge (m/z) transition for the parent ion to a unique fragment ion. This high specificity minimizes interference from matrix components. Method validation would establish key performance metrics such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Table 5: Typical Validation Parameters for a Quantitative HPLC-UV Method This interactive table summarizes standard validation results for a quantitative chromatographic assay.
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, and how can reaction efficiency be optimized?
- Answer: The synthesis involves esterification of oxalic acid derivatives with m-tolyl-containing alcohols. A key step is the controlled reaction of ethyl oxalate with ammonia under anhydrous conditions, where solvent choice (e.g., absolute alcohol or ligroin) significantly impacts product distribution between ethyl oxamate and oxamide . Vacuum distillation at 15 mm Hg and 115°C ensures minimal loss of volatile intermediates, with yields improved by optimizing contact time and solvent purity .
Q. How can purity and structural integrity be confirmed after synthesis?
- Answer: Use vacuum distillation followed by gravimetric analysis to isolate the product. Structural confirmation requires NMR (¹H/¹³C) for functional group identification and single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in phosphorothioate oxalate analogs . Purity can be validated via GC or HPLC with NaHCO3 washes to remove acidic impurities .
Q. What solvents and conditions are optimal for recrystallization?
- Answer: Ethyl alcohol-water mixtures (equivolume) are effective for recrystallization, as seen in oxalate complex preparations. Soft warming followed by slow cooling in dark conditions minimizes decomposition . Avoid high-boiling solvents like toluene unless rigorously dried, as moisture can hydrolyze the ester .
Advanced Research Questions
Q. How do reaction conditions influence the thiono-thiolo rearrangement in related oxalate derivatives, and what analytical methods detect decomposition products?
- Answer: Thiono-thiolo rearrangements (e.g., in O,O-diethyl phosphorothioates) are temperature-sensitive and produce by-products detectable via NMR and X-ray crystallography. For this compound, monitor decomposition using time-resolved IR spectroscopy and mass spectrometry, as described in phosphorothioate studies .
Q. How should researchers resolve contradictions in product ratios during ammonia-mediated reactions (e.g., ethyl oxamate vs. oxamide formation)?
- Answer: Discrepancies arise from incomplete ammonia contact or solvent polarity. In Table I experiments, ethyl oxalate:oxamide ratios shifted from 3.09:1 to 3.67:1 due to variable agitation efficiency . Replicate conditions using a sealed rotary evaporator for uniform mixing, and validate via TLC or GC-MS to quantify intermediates .
Q. What strategies mitigate volatilization losses during high-temperature distillation of oxalate esters?
- Answer: Use a Claissen flask with a cold-water-cooled receiver and maintain pressure ≤15 mm Hg. Pre-heat the flask in an acid potassium sulfate bath to minimize thermal shock. Losses ≤0.010 g are achievable with iterative distillation cycles .
Q. How can computational modeling guide the design of oxalate derivatives with enhanced stability?
- Answer: Density Functional Theory (DFT) calculations predict steric and electronic effects of substituents (e.g., m-tolyl groups) on hydrolysis rates. Pair with experimental Arrhenius plots (thermogravimetric analysis) to validate decomposition pathways, as applied in organophosphorus analogs .
Methodological Considerations
Q. What statistical methods are appropriate for analyzing yield variability in multi-step syntheses?
- Answer: Apply ANOVA to identify significant variables (e.g., solvent type, agitation rate). For small datasets, use Tukey’s HSD test to compare means, as seen in ethyl oxalate/oxamide yield studies .
Q. How should researchers handle hygroscopicity-related errors in gravimetric analysis?
- Answer: Pre-dry glassware under dry air for 30 minutes and conduct weighings in a nitrogen glovebox. Correct for residual moisture using Karl Fischer titration, particularly when working with oxalate salts .
Data Presentation Standards
- Structural Data: Report crystallographic parameters (space group, unit cell dimensions) per CIF guidelines .
- Kinetic Data: Include Arrhenius plots with R² values and confidence intervals for activation energy calculations .
- Spectral Data: Annotate NMR peaks with coupling constants (J in Hz) and DEPT-135 for carbon hybridization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
